(Chloromethyl)triethoxysilane

Catalog No.
S1518171
CAS No.
15267-95-5
M.F
C7H17ClO3Si
M. Wt
212.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Chloromethyl)triethoxysilane

CAS Number

15267-95-5

Product Name

(Chloromethyl)triethoxysilane

IUPAC Name

chloromethyl(triethoxy)silane

Molecular Formula

C7H17ClO3Si

Molecular Weight

212.74 g/mol

InChI

InChI=1S/C7H17ClO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3

InChI Key

ZDOBWJOCPDIBRZ-UHFFFAOYSA-N

SMILES

CCO[Si](CCl)(OCC)OCC

Canonical SMILES

CCO[Si](CCl)(OCC)OCC

Surface Modification

  • Silanization: CMTES is widely used for the silanization process, which involves introducing a silicon-containing functional group onto a surface. This modifies the surface properties, making it more hydrophobic, improving adhesion to other materials, or introducing reactive sites for further functionalization. CMTES is particularly useful for modifying glass, metal oxide surfaces, and polymers like polyesters and polyamides due to its reactivity with hydroxyl groups often present on these materials. [Source: "Silane Coupling Agents" by Edwin P. Plueddemann, ]

Synthesis of Organic and Inorganic Materials

  • Precursor for organic polymers: CMTES can act as a precursor for various organic polymers. When hydrolyzed and condensed, it forms cross-linked networks with desirable properties like good thermal stability and mechanical strength. These polymers find applications in areas like adhesives, coatings, and composites. [Source: "Synthesis and applications of novel silsesquioxane polymers" by Jinglin Li et al., ]
  • Sol-gel processing: CMTES is a crucial component in the sol-gel process, a method for synthesizing inorganic materials like silica gels and mesoporous silica. It acts as a source of silicon and ethoxy groups, contributing to the formation of the desired network structure. [Source: "Sol-Gel Chemistry: A Solution-Based Approach" by Lisa M. Brinker and George W. Scherer, ]

Bioconjugation

  • Surface functionalization for biomolecules: CMTES can be used to functionalize surfaces for biomolecule immobilization. This involves attaching biomolecules like proteins, enzymes, or DNA to a surface, enabling various applications in biosensors, cell culture studies, and drug delivery. The reactive chloromethyl group of CMTES allows for covalent attachment of biomolecules, while the ethoxy groups facilitate the formation of stable linkages with the underlying surface. [Source: "Immobilization of Proteins on Silicon Surfaces Using Self-Assembled Monolayers" by Christopher S. Parker et al., ]

(Chloromethyl)triethoxysilane is an organosilicon compound characterized by its molecular formula C7H17ClO3SiC_7H_{17}ClO_3Si and a molecular weight of approximately 212.75 g/mol. It appears as a colorless to pale yellow liquid and has a boiling point range of 90-91°C at 25 mmHg, with a density of 1.048 g/mL . This compound contains both chloromethyl and triethoxy functional groups, which contribute to its reactivity and versatility in various applications.

CMTES primarily functions as a coupling agent. During surface modification, the hydrolyzed silanol groups of CMTES react with surface functionalities, forming a covalent bond between the organic layer introduced by CMTES and the underlying inorganic substrate []. This enhances adhesion and promotes the introduction of desired functionalities onto the surface. For example, CMTES can be used to modify glass surfaces with organic moieties, enabling the attachment of biomolecules for biosensor applications [].

CMTES is a hazardous material and should be handled with appropriate precautions:

  • Toxicity: CMTES is classified as a skin, eye, and respiratory irritant []. It can cause skin burns, eye damage, and respiratory problems upon exposure [].
  • Flammability: CMTES is flammable and can ignite readily [].
  • Reactivity: CMTES reacts vigorously with water, releasing hydrochloric acid fumes (HCl) which are corrosive [].

Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when working with CMTES. Consult the safety data sheet (SDS) for detailed handling and disposal procedures [].

Due to its chloromethyl group, which can undergo nucleophilic substitution reactions. For instance, it can react with Grignard reagents to form carbosilanes or be used in the synthesis of organosilicon compounds . The chloromethyl group can also react with polymer chains, facilitating the modification of polymers and enhancing their properties .

(Chloromethyl)triethoxysilane can be synthesized through several methods, including:

  • Direct Reaction: The compound is often synthesized by the reaction of triethoxysilane with chloromethyl compounds under controlled conditions.
  • Hydrolysis: The compound can also be produced by hydrolyzing chloromethylsilane derivatives in the presence of alcohols .
  • Grignard Reaction: This method involves the reaction of Grignard reagents with chlorosilanes to yield (Chloromethyl)triethoxysilane as a product .

The versatility of (Chloromethyl)triethoxysilane allows for a wide range of applications:

  • Silane Coupling Agent: It enhances adhesion and compatibility in coatings, adhesives, sealants, and elastomers.
  • Surface Modification: This compound modifies surfaces of materials like glass, metals, and plastics to improve performance and durability.
  • Organic Synthesis: It serves as a crucial reagent in the preparation of various organosilicon compounds.
  • Chemical Intermediates: It plays a significant role in producing pharmaceuticals, agrochemicals, and specialty chemicals .

Interaction studies involving (Chloromethyl)triethoxysilane focus on its reactivity with various substrates. For example, it has been shown to react effectively with metal oxides and siliceous surfaces, forming stable bonds that enhance the properties of composite materials . Understanding these interactions is vital for optimizing its use in industrial applications.

Several compounds share structural similarities with (Chloromethyl)triethoxysilane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
TriethoxysilaneC6H14O3SiC_6H_{14}O_3SiLacks chloromethyl functionality; used for bonding.
ChloropropyltriethoxysilaneC9H21ClO3SiC_9H_{21}ClO_3SiContains a propyl group; used similarly as a coupling agent.
DimethyloctadecylsilaneC20H42OSiC_{20}H_{42}OSiLonger alkyl chain; enhances hydrophobic properties.

(Chloromethyl)triethoxysilane is unique due to its combination of chloromethyl and triethoxy groups, allowing it to serve as both a coupling agent and a reactive intermediate in organic synthesis. Its ability to modify surfaces while also participating in further

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (89.36%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (12.77%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

15267-95-5

Wikipedia

Chloromethyltriethoxysilane

General Manufacturing Information

Silane, (chloromethyl)triethoxy-: ACTIVE

Dates

Modify: 2023-08-15

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